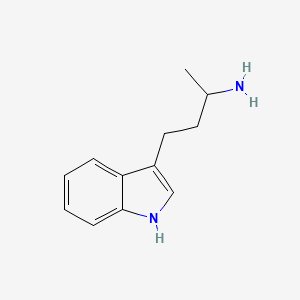

4-(1H-indol-3-yl)butan-2-amine

Overview

Description

4-(1H-indol-3-yl)butan-2-amine is a compound that belongs to the class of indole derivatives. Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The butan-2-amine side chain can be introduced through various alkylation reactions.

Industrial Production Methods

Industrial production of 4-(1H-indol-3-yl)butan-2-amine may involve large-scale Fischer indole synthesis followed by purification processes such as crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)butan-2-amine undergoes various types of chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitro compounds are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

4-(1H-indol-3-yl)butan-2-amine is primarily recognized for its potential in drug development. Its structural properties allow it to act as a precursor for various bioactive compounds. Research indicates that it may play a crucial role in developing anti-cancer agents due to its ability to interact with specific biological targets effectively .

2. Mechanisms of Action:

Studies have explored the mechanisms through which this compound interacts with cellular processes. For instance, molecular docking studies have demonstrated its binding affinity to key proteins involved in cancer progression and microbial resistance . This suggests that this compound could be instrumental in understanding the therapeutic potential of indole derivatives.

Biological Research

1. Antimicrobial Properties:

Research has shown that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds have been documented, highlighting their potential as antimicrobial agents.

2. Neurotransmitter Interaction:

The compound's interaction with neurotransmitter systems, particularly serotonin receptors, has been a focal point in pharmacological research. Its potential role in modulating neurotransmission suggests implications for mood disorders and other psychiatric conditions.

Material Science Applications

1. Organic Semiconductors:

In material science, this compound is being investigated for its properties in developing organic semiconductors. These materials are essential for enhancing the performance and efficiency of electronic devices .

2. Analytical Chemistry:

This compound is utilized as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances. Its application improves the accuracy of analytical results, making it valuable for quality control in pharmaceutical development .

Case Studies

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)butan-2-amine involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors, influencing cellular processes such as signal transduction and gene expression . The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Tryptophan: An essential amino acid with an indole ring structure.

Serotonin: A neurotransmitter derived from tryptophan with an indole ring.

Indole-3-acetic acid: A plant hormone involved in growth and development.

Uniqueness

4-(1H-indol-3-yl)butan-2-amine is unique due to its specific structure, which combines the indole ring with a butan-2-amine side chain. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications .

Biological Activity

4-(1H-indol-3-yl)butan-2-amine, commonly referred to as 4-IBOA, is an organic compound characterized by an indole group linked to a butylamine chain. This compound has garnered interest due to its potential biological activities, including pharmacological effects that may be beneficial in medicinal chemistry. This article explores the biological activity of 4-IBOA, synthesizing available research findings, case studies, and data tables.

Chemical Structure and Properties

4-IBOA has the molecular formula C₁₂H₁₅N₂ and a CAS Number of 15467-30-8. The indole structure is a bicyclic aromatic compound that combines a benzene ring with a pyrrole ring, contributing to the unique chemical behavior and biological interactions of 4-IBOA.

Biological Activity Overview

Research on 4-IBOA is still emerging, but several studies suggest its involvement in various biological pathways. Potential areas of activity include:

- Antimicrobial Effects : Preliminary studies indicate that indole derivatives can exhibit antibacterial properties, particularly against strains such as Mycobacterium tuberculosis.

- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential in cancer treatment.

- Neurotransmitter Interaction : Given the structural similarities to serotonin and other neurotransmitters, 4-IBOA may influence neurological pathways.

Antimicrobial Activity

A study investigating the antibacterial properties of indole derivatives highlighted that certain compounds showed significant inhibition of M. tuberculosis growth. For instance, one derivative demonstrated growth inhibition at concentrations as low as 1 μg/mL over a period of 5 days .

| Compound | Test Organism | Concentration (μg/mL) | Inhibition Duration |

|---|---|---|---|

| 4-IBOA | M. tuberculosis | 10 | 41 days |

| 5 | 18 days | ||

| 1 | 5 days |

Cytotoxicity Studies

Cytotoxicity assays conducted on various derivatives of indole indicated that some compounds exhibited IC50 values in the micromolar range against rapidly dividing cancer cell lines like A549. The preferential suppression of these cells compared to non-tumor fibroblasts suggests a targeted action that could be leveraged for therapeutic purposes .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Indole A | A549 (lung cancer) | <10 |

| Indole B | Fibroblast | >10 |

The mechanism through which 4-IBOA exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. These interactions can influence various biological processes, including apoptosis in cancer cells and modulation of neurotransmitter systems in the brain.

Comparative Analysis with Related Compounds

Several compounds structurally related to 4-IBOA have been studied for their biological activities:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine | Indole derivative | Potentially enhanced biological activity due to fluorine substitution. |

| 5-Hydroxytryptamine (Serotonin) | Indole derivative | Known neurotransmitter with significant roles in mood regulation. |

The unique combination of functional groups in 4-IBOA may confer distinct pharmacological properties not found in other similar compounds, warranting further investigation into its interactions and effects.

Properties

IUPAC Name |

4-(1H-indol-3-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,8-9,14H,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIOENIFHULYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935040 | |

| Record name | 4-(1H-Indol-3-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15467-30-8 | |

| Record name | alpha-Methylhomotryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1H-Indol-3-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.